Benzothiazole, 2-[[(3,4-dichlorophenyl)methyl]thio]-
Description
Benzothiazole, 2-[[(3,4-dichlorophenyl)methyl]thio]- (hereafter referred to as Compound A), is a benzothiazole derivative featuring a thioether substituent at the 2-position of the benzothiazole core. The substituent consists of a (3,4-dichlorobenzyl) group, which introduces steric bulk and electron-withdrawing effects due to the chlorine atoms. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their fused aromatic ring system, making them structurally versatile for pharmaceutical and materials science applications.
Compound A is synthesized via nucleophilic substitution or coupling reactions. For example, thiophenol derivatives (e.g., 3,4-dichlorobenzylthiol) can react with 2-mercaptobenzothiazole precursors under basic conditions (K₂CO₃, DMF) to form the thioether linkage . Its structural uniqueness lies in the 3,4-dichloro substitution on the benzyl group, which distinguishes it from simpler benzothiazole derivatives.
Properties
CAS No. |
76151-76-3 |
|---|---|
Molecular Formula |
C14H9Cl2NS2 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C14H9Cl2NS2/c15-10-6-5-9(7-11(10)16)8-18-14-17-12-3-1-2-4-13(12)19-14/h1-7H,8H2 |
InChI Key |
QSBZMVNCYHYDIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
-
Synthesis of α-Haloketone Precursor :
Reacting 3,4-dichlorobenzyl mercaptan with chloroacetone in the presence of a base (e.g., K₂CO₃) yields the α-chloroketone intermediate, 1-chloro-3-[(3,4-dichlorophenyl)methyl]thioacetone . This step is conducted in anhydrous THF at 60°C for 6 hours. -
Cyclocondensation with Thiourea :
The α-chloroketone reacts with thiourea in ethanol under reflux (78°C) for 12 hours, forming the benzothiazole core. The reaction proceeds via nucleophilic attack by the thiourea sulfur, followed by cyclization and elimination of HCl.
Yield and Purity :
-
Typical yields range from 65% to 75% after column chromatography (silica gel, hexane/ethyl acetate 4:1).
-
Purity exceeding 95% is confirmed via HPLC (C18 column, acetonitrile/water 70:30).
Post-Synthesis Alkylation of 2-Mercaptobenzothiazole
A two-step approach involves synthesizing 2-mercaptobenzothiazole followed by alkylation with (3,4-dichlorophenyl)methyl halide. This method is favored for its modularity and compatibility with industrial-scale production.
Step 1: Synthesis of 2-Mercaptobenzothiazole
2-Aminothiophenol reacts with carbon disulfide (CS₂) in alkaline medium (KOH, ethanol/water) under reflux to form 2-mercaptobenzothiazole.
Reaction Conditions :
Step 2: Alkylation with (3,4-Dichlorophenyl)methyl Halide
2-Mercaptobenzothiazole is treated with (3,4-dichlorophenyl)methyl bromide in dimethylformamide (DMF) using NaH as a base at 50°C for 6 hours.
Key Considerations :
-
Solvent Choice : DMF enhances nucleophilicity of the thiolate ion.
-
Side Reactions : Competing oxidation to disulfides is minimized under inert atmospheres (N₂).
Yield and Scalability :
-
Laboratory-scale yield: 80–85%
-
Industrial adaptation (per patent CN103232407B): 90% yield via continuous flow reactors with in-line purification.
One-Pot Synthesis via Copper-Catalyzed C–S Bond Formation
Recent advances leverage transition metal catalysis for direct C–S coupling, enabling one-pot assembly of the benzothiazole ring and thioether substituent.
Protocol Overview
-
Substrates : 2-Iodoaniline and (3,4-dichlorophenyl)methyl thiol.
-
Catalyst System : CuI (10 mol%), 1,10-phenanthroline (20 mol%), Cs₂CO₃ base.
Advantages :
-
Avoids isolation of intermediates.
-
Tolerates diverse functional groups on the aryl ring.
Limitations :
Industrial-Scale Optimization and Process Chemistry
Patent EP0008548A1 highlights critical parameters for scaling benzothiazole derivatives, emphasizing cost-efficiency and environmental impact:
Key Industrial Adaptations
-
Solvent Recycling : Mother liquors from prior batches are reused, reducing waste.
-
Catalyst-Free Conditions : Reactions in glacial acetic acid with acetic anhydride achieve cyclization without metal catalysts.
-
Continuous Flow Systems : Enhance throughput and yield (e.g., 98.5% in Example 2 of EP0008548A1).
Comparative Analysis of Preparation Methods
Insights :
-
Post-synthesis alkylation balances yield and scalability, making it ideal for pilot-scale production.
-
Industrial methods prioritize solvent recycling and catalyst-free conditions, aligning with green chemistry principles.
Purification and Characterization
Purification Techniques
Chemical Reactions Analysis
Types of Reactions
Benzothiazole, 2-[[(3,4-dichlorophenyl)methyl]thio]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
Pharmacological Properties
Benzothiazole derivatives exhibit a wide range of biological activities, making them valuable in medicinal chemistry. Key pharmacological applications include:
- Anticancer Activity : Numerous studies have highlighted the efficacy of benzothiazole derivatives as anticancer agents. For instance, a review reported that various benzothiazole derivatives demonstrated potent activity against multiple cancer cell lines, including leukemia, lung, colon, and breast cancers. The mechanism often involves the inhibition of tumor-associated carbonic anhydrases, which are crucial for cancer cell proliferation and survival .
- Antimicrobial Properties : Benzothiazole compounds have shown promising antibacterial and antifungal activities. Research indicates that certain derivatives possess significant inhibitory effects against both Gram-positive and Gram-negative bacteria as well as various fungal strains. For example, compounds synthesized from benzothiazole exhibited activity comparable to standard antibiotics in several assays .
- Anticonvulsant Effects : Some benzothiazole derivatives have been evaluated for their anticonvulsant properties. A study found that certain synthesized compounds displayed significant activity in maximal electroshock seizure tests without exhibiting neurotoxicity .
Case Studies and Findings
Several notable case studies illustrate the applications and effectiveness of benzothiazole derivatives:
Mechanism of Action
The mechanism of action of Benzothiazole, 2-[[(3,4-dichlorophenyl)methyl]thio]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-cancer or anti-bacterial activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological activity, physicochemical properties, and synthetic routes of Compound A are compared below with key analogues.
Substituent Variations on the Benzyl Group
*Note: logP values estimated using ClogP software.
- Key Insight: Chlorine substituents enhance lipophilicity and bioactivity. The 3,4-dichloro configuration in Compound A likely improves target binding compared to mono-substituted analogues (e.g., 3b) due to increased steric and electronic effects .
Core Heterocycle Modifications
- Key Insight: The benzothiazole core is critical for activity, but substituent type dictates specificity. Amino groups (e.g., 4-aminophenyl) enhance anticancer potency, while thioethers (as in Compound A) may improve pharmacokinetic properties like membrane permeability .
Functional Group Comparisons
- Key Insight : Sulfonyl groups improve stability but reduce bioavailability. The thioether in Compound A balances lipophilicity and reactivity, making it a candidate for further optimization .
Analytical Data :
- MS (ESI) : Expected m/z ~356.8 (M+H⁺) (based on C₁₄H₉Cl₂NS₂).
- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), benzyl-CH₂ (δ 4.3 ppm), and dichlorophenyl protons (δ 7.4–7.6 ppm) .
Biological Activity
Benzothiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzothiazole, 2-[[(3,4-dichlorophenyl)methyl]thio]- (CAS No. 76151-76-3) is particularly noteworthy for its potential therapeutic applications, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C12H10Cl2N2S
- Molecular Weight : 287.19 g/mol
- IUPAC Name : 2-[(3,4-dichlorophenyl)methylthio]benzothiazole
The presence of the benzothiazole moiety along with a dichlorophenyl group contributes to the compound's biological activity.
The biological effects of Benzothiazole derivatives are largely attributed to their ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes. The compound may exert its effects through:
- Inhibition of cell proliferation : By interfering with cell cycle progression and promoting apoptosis in cancer cells.
- Antimicrobial activity : Targeting bacterial cell walls or metabolic pathways.
Anticancer Activity
Several studies have highlighted the anticancer potential of benzothiazole derivatives. For instance:
- A study synthesized novel benzothiazole compounds that demonstrated significant inhibition of cancer cell lines such as A431 (epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer). The active compound exhibited apoptosis-promoting effects and inhibited IL-6 and TNF-α activity, suggesting its role in inflammatory pathways associated with cancer progression .
- Another research indicated that modifications on the benzothiazole nucleus enhanced anticancer activity against various human cancer cell lines, emphasizing structure-activity relationships (SAR) that favor specific substitutions at the 2 and 6 positions on the benzothiazole ring .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 1 | Apoptosis promotion |
| B7 | A549 | 2 | Cell cycle arrest |
| B7 | H1299 | 4 | Inhibition of IL-6/TNF-α |
Antimicrobial Activity
Benzothiazole derivatives have also shown promising antimicrobial properties:
- Research has demonstrated that certain derivatives exhibit significant antibacterial activity comparable to standard antibiotics like norfloxacin. The presence of electron-withdrawing groups on the aromatic rings enhances this activity .
Neuroprotective Effects
Some studies suggest that benzothiazole compounds may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .
Case Studies
- Study on Antitumor Activity :
- Antimicrobial Evaluation :
Q & A
Basic: What are the standard synthetic protocols for preparing benzothiazole derivatives with (3,4-dichlorophenyl)methylthio substituents?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or thioether formation. For example, a thiol group (e.g., from a benzothiazole precursor) reacts with a halogenated (3,4-dichlorophenyl)methyl intermediate. Key steps include:
- Reaction Setup : Use anhydrous solvents (e.g., THF) under inert gas (argon) to prevent oxidation .
- Catalysts : Palladium complexes (e.g., PdCl₂(PPh₃)₂) and copper iodide for cross-coupling reactions .
- Purification : Column chromatography (silica gel) and recrystallization (ethanol) are standard .
- Characterization : Confirm structure via NMR (e.g., δ 8.66 ppm for tetrazole NH) and IR (e.g., 1625 cm for C=N stretch) .
Advanced: How can reaction yields be optimized for thioether-linked benzothiazole derivatives under varying conditions?
Methodological Answer:
Yield optimization requires systematic parameter testing:
- Temperature : Reflux (55–80°C) enhances reactivity but may degrade heat-sensitive intermediates .
- Catalyst Ratios : PdCl₂(PPh₃)₂ (0.26 mmol) with CuI (0.13 mmol) improves coupling efficiency in Sonogashira-type reactions .
- Solvent Systems : Et₃N/THF (1:1) balances nucleophilicity and solubility .
- Troubleshooting : Monitor by TLC; if side products dominate, reduce reaction time or add scavengers (e.g., triphenylphosphine) .
Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- NMR : Identify aromatic protons (δ 7.96–8.43 ppm for dichlorophenyl) and thioether-linked CH₂ (δ 5.30 ppm) .
- IR Spectroscopy : Confirm thioether (C-S, ~1128 cm) and benzothiazole C=N (1625 cm) .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., m/z 548.1 [M+H] for related ureido-thiazole derivatives) .
Advanced: How can molecular docking simulations predict the bioactivity of this compound against enzyme targets?
Methodological Answer:
- Software : Use AutoDock Vina or Schrödinger Suite for ligand-protein docking .
- Parameters :
- Binding Site : Define active sites using X-ray crystallography data (e.g., PDB IDs for kinases or oxidoreductases).
- Scoring Functions : Prioritize hydrogen bonding (e.g., benzothiazole NH with catalytic residues) and hydrophobic interactions (dichlorophenyl with nonpolar pockets) .
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .
Basic: What are the key functional groups influencing this compound’s reactivity?
Methodological Answer:
- Benzothiazole Core : Electrophilic aromatic substitution at C-2 due to electron-withdrawing N and S atoms .
- (3,4-Dichlorophenyl)methylthio : Thioether linkage enables radical reactions or oxidation to sulfoxides .
- Chlorine Substituents : Enhance lipophilicity and direct regioselectivity in cross-coupling reactions .
Advanced: How can contradictory bioactivity data between structural analogs be resolved?
Methodological Answer:
- SAR Analysis : Compare substituent effects (e.g., dichlorophenyl vs. trifluoromethoxy analogs in ureido-thiazole derivatives ).
- Crystallography : Resolve binding mode discrepancies (e.g., dichlorophenyl orientation in enzyme pockets) .
- Meta-Analysis : Cross-reference bioassay conditions (e.g., IC₅₀ variability due to ATP concentration in kinase assays) .
Basic: What in vitro assays are suitable for initial evaluation of enzyme inhibition?
Methodological Answer:
- Kinase Assays : Use ADP-Glo™ kinase assay with recombinant enzymes (e.g., EGFR or CDK2) .
- Fluorescence Quenching : Monitor tryptophan residues in target enzymes upon ligand binding (e.g., ΔF for BSA interactions) .
- Microscale Thermophoresis (MST) : Measure dissociation constants (Kd) with low compound consumption .
Advanced: How can DFT calculations elucidate electronic properties relevant to reactivity?
Methodological Answer:
- Basis Sets : Apply B3LYP/6-311G(d,p) for ground-state geometry optimization .
- Frontier Orbitals : Analyze HOMO-LUMO gaps (e.g., benzothiazole’s π→π* transitions at ~290 nm) .
- Vibrational Frequencies : Compare calculated IR spectra (e.g., C-S stretch at 1128 cm) with experimental data .
Basic: What are common pitfalls in purifying benzothiazole derivatives?
Methodological Answer:
- Solubility Issues : Precipitate impurities via gradient recrystallization (ethanol → hexane) .
- Column Artefacts : Avoid silica gel decomposition by using neutral alumina for base-sensitive compounds .
- HPLC-MS : Confirm purity (>95%) and detect trace byproducts (e.g., sulfoxide oxidation products) .
Advanced: How do steric and electronic effects of dichlorophenyl substituents impact bioactivity?
Methodological Answer:
- Steric Effects : Bulkier substituents reduce binding to shallow pockets (e.g., 3,4-dichloro vs. 4-methoxy in kinase inhibitors) .
- Electronic Effects : Electron-withdrawing Cl atoms increase electrophilicity, enhancing covalent bonding with catalytic cysteines .
- QSAR Modeling : Correlate Hammett σ constants (Cl: σₚ = 0.23) with logP and IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
